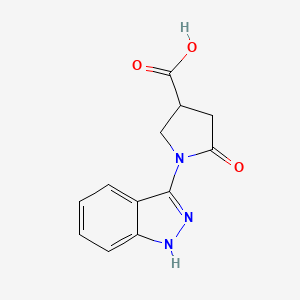

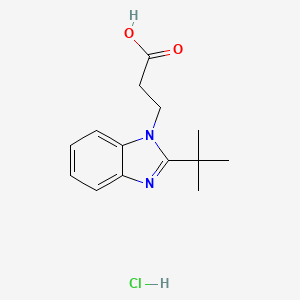

1-(1H-吲唑-3-基)-5-氧代吡咯烷-3-羧酸

描述

Indazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and pyrazole . It is a rare occurrence in nature but is used in various fields of science due to its stability and unique structure .

Synthesis Analysis

The synthesis of indazole derivatives has been explored in various ways. One of the methods includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented where a hydrogen bond propelled mechanism is proposed .

Molecular Structure Analysis

The molecular structure of indazole consists of a benzene ring fused to a pyrazole ring. This gives it unique properties and makes it a useful moiety in various chemical reactions .

Chemical Reactions Analysis

Indazole derivatives have been synthesized and evaluated for their cytotoxic potential against various cell lines in vitro. The preliminary results suggested that most of the target compounds showed great antitumor activity .

科学研究应用

抗癌活性

吲唑衍生物,包括我们感兴趣的化合物,因其抗癌特性而被广泛研究。 它们已被发现对各种人类癌细胞系表现出抑制活性,例如肺癌 (A549)、慢性髓性白血病 (K562)、前列腺癌 (PC-3) 和肝癌 (Hep-G2) 细胞 。 例如,某些吲唑-3-胺衍生物在抑制癌细胞增殖和诱导凋亡方面显示出可喜的结果,这可能是通过涉及 p53/MDM2 途径的机制实现的 .

抗炎应用

吲唑化合物具有已知的抗炎特性。它们可以作为参与炎症过程的酶的抑制剂,为以炎症为特征的疾病提供治疗益处。 吲唑的结构基序存在于几种具有抗炎应用的上市药物中 .

抗菌特性

吲唑核是几种具有抗菌活性的化合物的组成部分。 这些衍生物可以被设计为靶向特定的细菌菌株,为在抗生素耐药性日益成为关注的时代的抗生素新开发提供途径 .

抗抑郁作用

吲唑衍生物已被探索用于作为抗抑郁剂的潜在用途。 通过与中枢神经系统受体相互作用,这些化合物可能为治疗抑郁症和相关情绪障碍提供新的途径 .

降压用途

吲唑结构存在于一些降压药中。 这些化合物可以通过影响各种途径来调节血压,包括肾素-血管紧张素系统,该系统是血压的关键调节器 .

磷酸肌醇 3-激酶抑制

吲唑已被确定为磷酸肌醇 3-激酶 δ (PI3Kδ) 的选择性抑制剂,它在免疫系统中起着重要作用。 抑制 PI3Kδ 对治疗呼吸系统疾病具有治疗潜力 .

作用机制

Target of Action

The compound “1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid” is a derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives have been found to interact with various targets, including Histone Deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. They are key targets for anticancer drug discovery and developments .

Mode of Action

Indazole derivatives have been shown to inhibit hdacs . This inhibition can affect the structure of the chromatin and the degree of gene transcription, which can lead to changes in cell function and behavior .

Biochemical Pathways

Indazole derivatives are known to affect several biochemical pathways. For instance, they have been found to inhibit the p53/MDM2 pathway . The p53 protein is a crucial regulator of the cell cycle and serves as a tumor suppressor. MDM2 is an E3 ubiquitin-protein ligase that interacts with p53 and marks it for degradation. Inhibition of this pathway can lead to increased levels of p53, promoting cell cycle arrest and apoptosis .

Pharmacokinetics

Indazole derivatives are generally well-absorbed and distributed throughout the body . They are metabolized by various enzymes in the liver and excreted through the kidneys .

Result of Action

The result of the action of this compound is likely to be cell cycle arrest and apoptosis, particularly in cancer cells . This is due to the inhibition of the p53/MDM2 pathway and the resulting increase in p53 levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the metabolism and excretion of the compound .

安全和危害

未来方向

Indazole derivatives have shown promise in various fields, particularly in medicinal chemistry. They have been used to produce various inhibitors and have shown great antitumor activity . Future research will likely continue to explore the potential uses of indazole derivatives in medicine and other fields.

生化分析

Biochemical Properties

1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways . The compound also binds to proteins involved in the regulation of gene expression, thereby modulating transcriptional activities . These interactions highlight the compound’s potential as a modulator of biochemical pathways, making it a promising candidate for therapeutic applications.

Cellular Effects

The effects of 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid on cellular processes are profound. It has been shown to influence cell proliferation, apoptosis, and differentiation . In cancer cells, the compound induces apoptosis by activating the p53/MDM2 pathway and inhibiting Bcl2 family proteins . Additionally, it affects cellular metabolism by altering the activity of enzymes involved in glycolysis and oxidative phosphorylation . These cellular effects underscore the compound’s potential in cancer therapy and metabolic regulation.

Molecular Mechanism

At the molecular level, 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . The compound also interacts with DNA and RNA, affecting gene expression and protein synthesis . Furthermore, it modulates signal transduction pathways by interacting with key signaling molecules such as kinases and phosphatases . These molecular interactions provide a comprehensive understanding of the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that the compound maintains its biological activity for extended periods, although its efficacy may decrease due to gradual degradation . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of the compound in preclinical studies.

Metabolic Pathways

1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, resulting in the formation of various metabolites. These metabolic pathways influence the compound’s bioavailability and pharmacokinetics, which are critical for its therapeutic application.

属性

IUPAC Name |

1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c16-10-5-7(12(17)18)6-15(10)11-8-3-1-2-4-9(8)13-14-11/h1-4,7H,5-6H2,(H,13,14)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVACFNORHOAKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Dimethylamino)pyridin-3-yl]ethanone](/img/structure/B1404483.png)

![6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1404491.png)

![2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile](/img/structure/B1404496.png)